4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
The compound 4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid belongs to a class of pyrazoline derivatives characterized by a fused bicyclic aromatic system (quinoxaline) and a substituted phenyl group. Its structure comprises:
- A 4,5-dihydro-1H-pyrazole core, which imparts conformational rigidity.
- A 4-chlorophenyl substituent at position 3 of the pyrazoline ring, contributing electron-withdrawing effects and enhancing hydrophobic interactions.
Its synthesis likely follows protocols analogous to related pyrazoline derivatives, involving cyclocondensation of hydrazines with α,β-unsaturated ketones and subsequent functionalization .
Propriétés
IUPAC Name |
4-[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c22-15-4-1-13(2-5-15)17-12-19(26(25-17)20(27)7-8-21(28)29)14-3-6-16-18(11-14)24-10-9-23-16/h1-6,9-11,19H,7-8,12H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUJDWOSCQKUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)CCC(=O)O)C3=CC4=NC=CN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that suggest a range of biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The molecular formula for this compound is , with a molecular weight of approximately 378.9 g/mol. The presence of a chlorophenyl group and a quinoxalinyl moiety are significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including compounds similar to 4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, exhibit promising antimicrobial properties. A study highlighted that 3-(4-chlorophenyl)-4-substituted pyrazole derivatives demonstrated significant antifungal activity against various pathogenic strains and showed effectiveness against Mycobacterium tuberculosis H37Rv .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Antifungal Activity | Antitubercular Activity |
|---|---|---|
| Compound A | Good (against 4 strains) | Moderate |
| Compound B | Excellent (against 3 strains) | Strong |
| Compound C | Moderate | Weak |
Anticancer Potential
The compound's potential as an anticancer agent has been explored in several studies. The incorporation of a quinoxaline structure is known to enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar scaffolds have shown to inhibit cell proliferation in breast and lung cancer cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
The biological activity of this compound may be attributed to its ability to interact with specific biomolecular targets. Research has suggested that compounds containing pyrazole and quinoxaline structures can act by inhibiting key enzymes involved in cellular processes, such as DNA replication and protein synthesis .
Enzyme Inhibition Studies
Studies have demonstrated that these compounds can act as inhibitors for various enzymes, including:
- Acetylcholinesterase : Important for neurotransmission.
- Urease : Associated with the metabolism of urea in bacteria.
Table 3: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 10 |
| Urease | 5 |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to 4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid:
- Study on Antifungal Activity : A comprehensive study evaluated the antifungal effects against Candida albicans and Aspergillus niger, showing significant inhibition at concentrations as low as 50 µg/mL .
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects on multiple cancer cell lines, confirming that the compound induced apoptosis through mitochondrial pathways .
Applications De Recherche Scientifique
Biological Activities
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to 4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid. For instance, derivatives of quinoxaline have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These compounds exhibit a structure-activity relationship where modifications influence their efficacy as antimicrobial agents .
Antioxidant Activity
The compound's derivatives have also been evaluated for antioxidant properties. In vitro studies demonstrated that certain phenolic derivatives of quinazolinone exhibited higher radical scavenging activity compared to established antioxidants. This suggests that the structural features of the compound may contribute to its ability to mitigate oxidative stress .
Electrochemical Properties
Corrosion Inhibition Studies
Electrochemical studies indicate that compounds similar to 4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can serve as effective corrosion inhibitors for mild steel in acidic environments. The presence of quinoxaline and pyrazole rings contributes to their adsorption on metal surfaces, thus providing protection against corrosion in hydrochloric acid solutions .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances evaluated several derivatives of quinoxaline, including those related to 4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid. The results indicated that modifications at specific positions significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The most promising compounds demonstrated minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
Case Study 2: Electrochemical Performance
Research conducted on the electrochemical behavior of related compounds revealed that they effectively inhibited corrosion rates in acidic media. The study utilized techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to assess the protective capabilities of these compounds on mild steel surfaces .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table compares key structural, synthetic, and physicochemical properties of the target compound with analogues from the evidence:
Key Observations :
Substituent Effects on Synthesis: Higher yields (e.g., 86% for compound 24) are associated with simpler substituents (e.g., phenyl or bromophenyl), while bulkier or dual-halogenated groups (e.g., compound 25) reduce yields (27%) due to steric hindrance or reactivity challenges . The target compound’s quinoxaline core may introduce synthetic complexity compared to quinoline or pyridine analogues, though direct yield data are unavailable.
Electronic and Solubility Profiles: Chlorophenyl vs. Quinoxaline vs.
Physicochemical Properties: The 4-oxobutanoic acid moiety consistently provides a carboxylic acid group, enhancing aqueous solubility across all compounds. Molecular weights range from ~485 to ~605 g/mol, with higher values correlating to halogenated or methoxy-substituted aromatic systems.
Research Findings and Implications
- Synthetic Robustness : All compounds in achieved >95% HPLC purity using flash chromatography and recrystallization, indicating reliable protocols for pyrazoline derivatives .
- Structural Diversity : Modifications at positions 3 and 5 of the pyrazoline ring allow tuning of electronic, steric, and solubility properties. For example, replacing chloro with methoxy () could optimize pharmacokinetics .
- Unresolved Questions : Biological activity data (e.g., enzyme inhibition, cytotoxicity) are absent in the evidence, limiting direct pharmacological comparisons.
Méthodes De Préparation
Multi-Step Synthesis via Hydrazine Cyclocondensation
Route 1: Pyrazole Core Formation
- Quinoxaline-6-carbaldehyde Synthesis
One-Pot Tandem Synthesis
A scalable method avoids intermediate isolation:
- Simultaneous Cyclocondensation and Alkylation :
Optimization Strategies
Solvent and Catalyst Screening
| Solvent | Catalyst | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Ethanol | None | 80 | 58 | |
| DMF | Cs₂CO₃ | 60 | 64 | |
| 1,2-Epoxybutane | NH₄OAc | 120 | 50 |
Side Chain Modifications
- Ester Protection : Ethyl 4-oxobutanoate minimizes side reactions during alkylation.
- Acid Hydrolysis : 1N HCl achieves near-quantitative conversion without racemization.
Analytical Characterization
Spectroscopic Data
Q & A
Q. (Basic vs. Advanced)
- Basic: Confirming molecular weight via LC-MS.
- Advanced: Resolving tautomerism in the pyrazoline ring using - HMBC NMR to assign nitrogen chemical shifts .
What are the best practices for ensuring compound stability during storage?
(Basic)
Methodological Answer:
- Lyophilization: Store as a lyophilized powder at -20°C under argon to prevent oxidation.
- HPLC Re-testing: Reassess purity every 6 months; degradation >5% necessitates repurification via preparative HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
